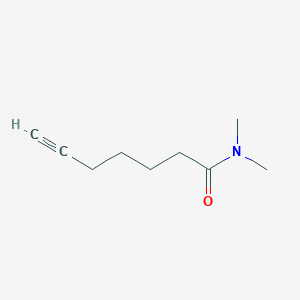

N,N-dimethylhept-6-ynamide

Descripción general

Descripción

“N,N-dimethylhept-6-ynamide” is a chemical compound that is available for purchase online for pharmaceutical testing . It is used as a reference standard for accurate results .

Synthesis Analysis

Ynamides, such as “N,N-dimethylhept-6-ynamide”, can be synthesized using a flexible, modular method that uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Chemical Reactions Analysis

Ynamides have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry .Aplicaciones Científicas De Investigación

Brønsted Acid-Mediated Reactions of Ynamides

Ynamides have been utilized in Brønsted acid-mediated reactions, including cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement. These applications highlight the versatility of ynamides in organic synthesis for assembling structurally complex N-containing molecules, particularly valuable N-heterocycles (Chen, Qian & Ye, 2020).

Ring Forming Transformations

The ynamide functional group's activation of carbon-carbon triple bonds has been applied in the synthesis of nitrogen-containing products, crucial in natural products and medicinal molecules. These transformations, especially ring-forming reactions, are instrumental in rapidly assembling complex molecular structures (Wang et al., 2014).

Gold-Catalyzed Transformation of Ynamides

Ynamides have been extensively used in the development of synthetic methods and the construction of unusual N-bearing heterocycles. Their reactivity under gold catalysis, involving reactions with various nitrogen-transfer and oxygen atom-transfer reagents, has been a significant area of study (Shandilya et al., 2021).

Copper-Mediated Coupling and Synthesis

Ynamides have been synthesized through copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This method presents a straightforward approach to access a variety of ynamides, highlighting their potential in synthetic organic chemistry (Coste et al., 2009).

Intramolecular Carbolithiation

The synthesis of polysubstituted 1,4-dihydropyridines and pyridines through intramolecular carbolithiation of N-allyl-ynamides is another application. This reaction has been used in the formal synthesis of the anti-dyskinesia agent sarizotan, demonstrating the efficiency and versatility of ynamides in organic synthesis (Gati et al., 2012).

Catalysis and Cycloadditions

Ynamides have been involved in various catalytic processes, including copper-catalyzed Ficini [2 + 2] cycloaddition. These applications show the utility of ynamides in thermal cycloaddition reactions with enones, expanding the scope of ynamide chemistry (Li et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethylhept-6-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIQDGVYWVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylhept-6-ynamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)